

An In-depth Technical Guide to the Solubility of Ethyl 2-fluoronicotinate

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Compound of Interest

Compound Name: Ethyl 2-fluoronicotinate

Cat. No.: B172736

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Ethyl 2-fluoronicotinate**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its known physicochemical properties, qualitative solubility profile based on analogous compounds, and detailed experimental protocols for determining its solubility. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the computed properties for **Ethyl 2-fluoronicotinate**.

Property	Value	Source
Molecular Formula	C ₈ H ₈ FNO ₂	PubChem[1]
Molecular Weight	169.15 g/mol	PubChem[1]
IUPAC Name	ethyl 2-fluoropyridine-3-carboxylate	PubChem[1]
CAS Number	113898-56-9	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

Qualitative Solubility Profile

While specific experimental data for **Ethyl 2-fluoronicotinate** is scarce, the solubility of structurally similar compounds, such as ethyl nicotinate and ethyl isonicotinate, can provide valuable insights.[2][3][4][5] Generally, pyridine derivatives with ester functionalities exhibit good solubility in organic solvents and limited solubility in aqueous solutions.

Solvent Class	Solvent Examples	Expected Solubility	Rationale
Aqueous	Water, Buffered Solutions (pH 2-9)	Poorly Soluble	The presence of the ethyl ester group increases the lipophilicity of the molecule, reducing its affinity for polar aqueous media.
Polar Aprotic	DMSO, DMF, Acetonitrile	Soluble	These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.
Polar Protic	Ethanol, Methanol	Soluble	The ester and pyridine nitrogen can act as hydrogen bond acceptors.
Non-Polar	Hexane, Toluene	Sparingly Soluble to Insoluble	The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Chlorinated	Dichloromethane, Chloroform	Soluble	These solvents are effective at dissolving a wide range of organic compounds.

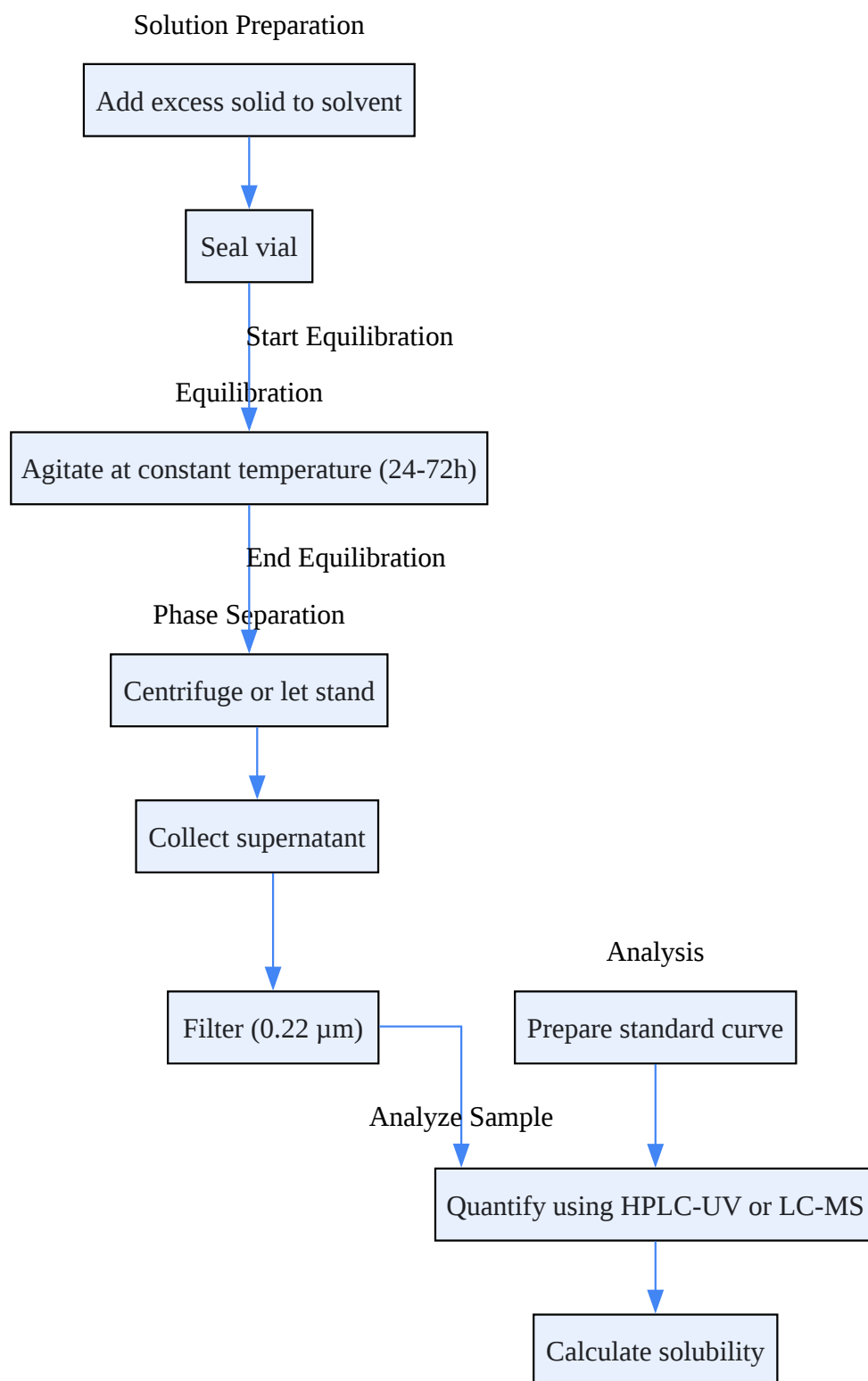
Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail methodologies for determining both thermodynamic and kinetic solubility.

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature.^{[6][7]}

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of solid **Ethyl 2-fluoronicotinate** to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.
- **Equilibration:** Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation can be used to accelerate the separation.
- **Sample Collection:** Carefully collect an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid material at the bottom. Filtration using a syringe filter (e.g., 0.22 µm PTFE) is recommended.
- **Quantification:** Analyze the concentration of the dissolved **Ethyl 2-fluoronicotinate** in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Analysis:** Prepare a standard curve of the compound with known concentrations. Determine the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration represents the thermodynamic solubility.



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Caption: Workflow for Thermodynamic Solubility Determination.

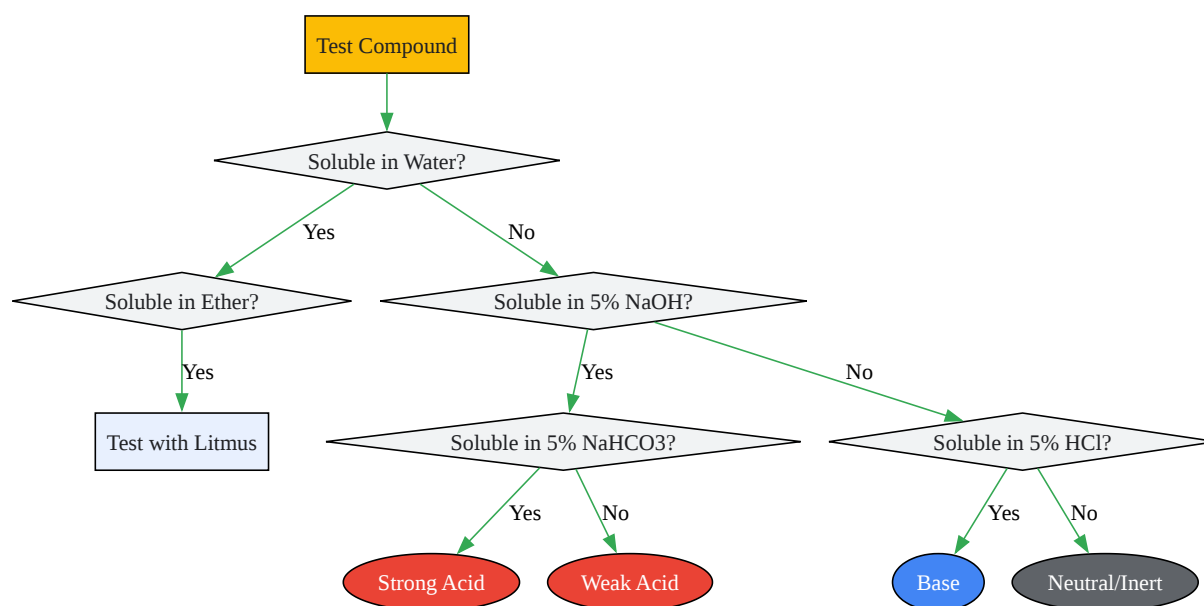
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[8] This is often a high-throughput screening method used in early drug discovery.

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **Ethyl 2-fluoronicotinate** in 100% DMSO (e.g., 10 mM).
- **Dilution:** Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline). The final DMSO concentration should be low (typically $\leq 1\%$) to minimize its effect on solubility.
- **Incubation:** Incubate the solution at a constant temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for precipitation.
- **Precipitate Removal:** Separate any precipitate by filtration or centrifugation.
- **Quantification:** Analyze the concentration of the compound remaining in the solution using a suitable analytical technique like HPLC-UV or LC-MS.

Logical Classification of Solubility

A systematic approach to solubility testing can help in classifying the compound based on its acidic or basic properties.[9]



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Caption: Solubility Classification Workflow.

Conclusion

While quantitative solubility data for **Ethyl 2-fluoronicotinate** is not readily available in the public domain, its molecular structure suggests good solubility in organic solvents and poor aqueous solubility. For researchers and drug development professionals, it is imperative to experimentally determine the solubility in relevant solvent systems. The thermodynamic and kinetic solubility protocols detailed in this guide provide a robust framework for obtaining this critical data, which is essential for formulation development, reaction optimization, and interpreting biological activity.

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